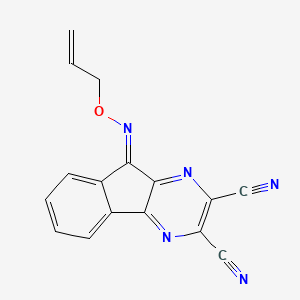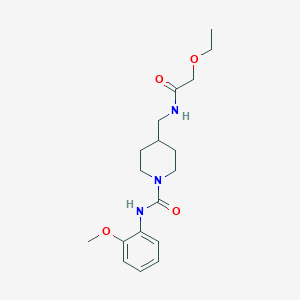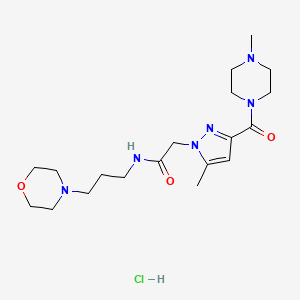
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, also known as FITIM, is a chemical compound that has been studied for its potential use in scientific research. FITIM is a member of the imidazole family of compounds and has been shown to have unique properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is not fully understood, but it is believed to act as a modulator of certain neurotransmitter systems in the brain. 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has been shown to have an effect on the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include changes in neurotransmitter levels, alterations in gene expression, and changes in cellular signaling pathways. 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has also been shown to have antioxidant properties, which may make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole in laboratory experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of certain drugs. However, one limitation of using 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole. One area of interest is the potential use of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and oxidative stress-related diseases. Another area of interest is the development of new synthetic methods for the production of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole involves a multi-step process that begins with the reaction of 4-fluoroaniline and isopropylthiol to form 1-(4-fluorophenyl)-2-(isopropylthio)ethanone. This intermediate is then reacted with p-tolylmagnesium bromide to form 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole.
Scientific Research Applications
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of certain drugs and as a potential therapeutic agent for the treatment of various diseases. 1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has been shown to have unique properties that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACBWZQCWAVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)


![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)
![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)




![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)
